

# The Combination Therapy Landscape in NASH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986339 |           |
| Cat. No.:            | B11929565  | Get Quote |

The treatment paradigm for non-alcoholic steatohepatitis (NASH) is increasingly shifting towards combination therapies that target multiple pathogenic pathways. While the novel, non-bile acid Farnesoid X Receptor (FXR) agonist, **BMS-986339**, is a promising candidate in this space, clinical data on its use in combination regimens is not yet available. However, by examining clinical trials of other FXR agonists, such as cilofexor, in combination with other NASH drug candidates, we can gain valuable insights into the potential efficacy and safety of such approaches.

This guide provides a comparative overview of key combination strategies for NASH, with a focus on data from clinical trials involving the FXR agonist cilofexor with an Acetyl-CoA Carboxylase (ACC) inhibitor (firsocostat) and a Glucagon-Like Peptide-1 (GLP-1) receptor agonist (semaglutide). This information serves as a crucial reference for researchers and drug development professionals exploring the future of NASH therapeutics.

## Mechanism of Action: A Multi-pronged Attack on NASH Pathophysiology

NASH is a complex disease characterized by hepatic steatosis, inflammation, and fibrosis. Combination therapies aim to address these different facets of the disease simultaneously.

• FXR Agonists (e.g., **BMS-986339**, cilofexor): FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and



fibrosis.[1][2] **BMS-986339** is a potent, non-bile acid FXR agonist that has demonstrated robust anti-fibrotic efficacy in preclinical models.[1][2][3][4]

- ACC Inhibitors (e.g., firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), the
  process of converting carbohydrates into fatty acids in the liver. By inhibiting ACC, these
  drugs can reduce the production of new fat in the liver, thereby decreasing steatosis.[5]
- GLP-1 Receptor Agonists (e.g., semaglutide): GLP-1 receptor agonists are primarily used to treat type 2 diabetes. They improve glycemic control, promote weight loss, and have been shown to reduce liver fat and inflammation.[6]

The following diagram illustrates the distinct and complementary pathways targeted by these drug classes.



Click to download full resolution via product page

Fig. 1: Targeted pathways of NASH combination therapies.

### Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize the quantitative data from two key clinical trials evaluating cilofexor in combination with firsocostat (ATLAS trial) and semaglutide.

## Table 1: Cilofexor and Firsocostat Combination Therapy (ATLAS Trial)



The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated various monotherapy and combination regimens of cilofexor, firsocostat, and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH.[7][8][9]

| Endpoint                                                        | Placebo (n=55) | Cilofexor 30 mg +<br>Firsocostat 20 mg<br>(n=56) | p-value vs. Placebo |
|-----------------------------------------------------------------|----------------|--------------------------------------------------|---------------------|
| Fibrosis Improvement<br>(≥1 stage) without<br>worsening of NASH | 11%            | 21%                                              | 0.17                |
| NASH Resolution without worsening of fibrosis                   | 0%             | 4.5%                                             | 0.35                |
| ≥2-point reduction in NAS                                       | -              | Statistically Significant Improvement            | <0.05               |
| Reduction in Steatosis                                          | -              | Statistically Significant Improvement            | <0.05               |
| Reduction in Hepatocellular Ballooning                          | -              | Statistically Significant Improvement            | <0.05               |
| Reduction in Lobular Inflammation                               | -              | Statistically Significant Improvement            | <0.05               |
| Change in ALT                                                   | -              | Statistically Significant Improvement            | <0.05               |
| Change in AST                                                   | -              | Statistically Significant<br>Improvement         | <0.05               |
| Change in Bilirubin                                             | -              | Statistically Significant Improvement            | <0.05               |
| Change in ELF Score                                             | -              | Statistically Significant<br>Improvement         | <0.05               |



Check Availability & Pricing

Data from the 48-week analysis of the ATLAS trial.[7][10]

## Table 2: Semaglutide in Combination with Cilofexor and/or Firsocostat

A Phase 2, open-label trial (NCT03987074) evaluated the safety and efficacy of semaglutide alone and in combination with cilofexor and/or firsocostat in patients with NASH and mild to moderate fibrosis.[11][12]

| Endpoint                             | Semaglutid<br>e<br>Monotherap<br>y (n=21) | Semaglutid<br>e +<br>Cilofexor 30<br>mg (n=22) | Semaglutid<br>e +<br>Cilofexor<br>100 mg<br>(n=22) | Semaglutid<br>e +<br>Firsocostat<br>20 mg<br>(n=22) | Semaglutid e + Cilofexor 30 mg + Firsocostat 20 mg (n=21) |
|--------------------------------------|-------------------------------------------|------------------------------------------------|----------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------|
| Mean Absolute Change in MRI-PDFF (%) | -8.0                                      | -9.8                                           | -11.0                                              | -10.5                                               | -10.8                                                     |
| Adverse<br>Events (%)                | 73-90 (across<br>all groups)              | 73-90 (across<br>all groups)                   | 73-90 (across<br>all groups)                       | 73-90 (across<br>all groups)                        | 73-90 (across<br>all groups)                              |

Data from the 24-week analysis of the trial.[11]

### **Experimental Protocols: A Look at the Methodology**

Understanding the design of these pivotal trials is crucial for interpreting the results.

#### ATLAS Trial (NCT03449446) Experimental Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- 5. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 6. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]



- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. gilead.com [gilead.com]
- 11. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Combination Therapy Landscape in NASH: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929565#bms-986339-in-combination-with-othernash-drug-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com